An In-depth Technical Guide to 5-(Trifluoromethyl)pyridin-3-ol (CAS 186593-14-6)
An In-depth Technical Guide to 5-(Trifluoromethyl)pyridin-3-ol (CAS 186593-14-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)pyridin-3-ol, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, safety information, and its significant role as a crucial intermediate in the synthesis of advanced pharmaceutical compounds, particularly as a precursor to potent lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors. While a detailed experimental protocol for its synthesis is not publicly available in peer-reviewed literature, this guide outlines general synthetic strategies for analogous trifluoromethyl-substituted pyridines, providing a foundational understanding for researchers in the field.
Core Properties and Safety Information
5-(Trifluoromethyl)pyridin-3-ol is a solid organic compound at room temperature, characterized by a pyridine ring substituted with a hydroxyl group at the 3-position and a trifluoromethyl group at the 5-position.[1][2][3] This unique substitution pattern imparts specific electronic properties that are valuable in the design of bioactive molecules.
Physicochemical Data
The available quantitative data for 5-(Trifluoromethyl)pyridin-3-ol is primarily based on predicted values. Experimental determination of these properties is recommended for precise applications.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₃NO | [4][5] |
| Molecular Weight | 163.1 g/mol | [4][5] |
| Physical Form | Solid | [1][2][3] |
| Melting Point | Not available | [4] |
| Boiling Point | 301.2 ± 37.0 °C (Predicted) | [4] |
| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 8.28 ± 0.10 (Predicted) | [4] |
| Solubility | Not available | [4] |
Safety and Handling
5-(Trifluoromethyl)pyridin-3-ol is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.
| Hazard Information | Details | Source |
| Hazard Codes | T (Toxic) | [4] |
| Hazard Statements | H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) | [2] |
| RIDADR | UN 2811 6.1 / PGIII | [4] |
| Storage | Store under an inert gas (nitrogen or Argon) at 2-8°C. | [4] |
Role in Pharmaceutical Synthesis
The primary application of 5-(Trifluoromethyl)pyridin-3-ol is as a pivotal intermediate in the synthesis of complex pharmaceutical molecules.[4] It is notably used in the creation of tricyclic dihydroimidazopyrimidone derivatives, which have been identified as potent inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2).[4]
Inhibition of Lp-PLA2
Lp-PLA2 is an enzyme implicated in inflammatory processes and is a therapeutic target for cardiovascular diseases.[4] By acting as a precursor to inhibitors of this enzyme, 5-(Trifluoromethyl)pyridin-3-ol plays a crucial role in the development of novel treatments for these conditions.[4]
Synthetic Pathways
A common strategy for synthesizing trifluoromethylpyridines involves the chlorine/fluorine exchange of a trichloromethylpyridine precursor.[6][7] This process typically utilizes a fluorinating agent, such as hydrogen fluoride (HF), often in the presence of a catalyst.[8] Another approach is the cyclocondensation reaction using a building block that already contains the trifluoromethyl group.[6][7]
The diagram below illustrates a generalized workflow for the synthesis of a trifluoromethylpyridine, which could be adapted for the synthesis of 5-(Trifluoromethyl)pyridin-3-ol.
Caption: Generalized Synthetic Workflow for 5-(Trifluoromethyl)pyridin-3-ol.
Experimental Protocols: General Considerations
Due to the absence of a specific published protocol for the synthesis of 5-(Trifluoromethyl)pyridin-3-ol, this section provides a general framework for the key experimental stages based on the synthesis of analogous compounds.
General Synthesis of Trifluoromethylpyridines
Reaction Setup: Reactions involving fluorinating agents like HF are typically carried out in specialized pressure reactors due to the corrosive and hazardous nature of the reagents.[8] The reaction vessel is charged with the pyridine precursor and any necessary catalyst, then sealed and cooled before the introduction of the fluorinating agent.
Reaction Conditions: The reaction is then heated to a specific temperature for a set duration under pressure to facilitate the trifluoromethylation.[8] Reaction parameters such as temperature, pressure, and reaction time are critical and would need to be optimized for the specific synthesis of 5-(Trifluoromethyl)pyridin-3-ol.
Work-up and Purification: Upon completion, the reaction mixture is carefully neutralized. The crude product is typically extracted with an organic solvent.[1] Purification is a critical step to isolate the desired product from byproducts and unreacted starting materials. Common purification techniques include column chromatography on silica gel or recrystallization from an appropriate solvent system.[9]
The following diagram outlines a logical workflow for a chemical synthesis experiment.
Caption: Standard Experimental Workflow in Chemical Synthesis.
Spectroscopic Characterization
While specific spectroscopic data for 5-(Trifluoromethyl)pyridin-3-ol is not available, the expected spectral characteristics can be inferred from the analysis of similar trifluoromethyl-substituted pyridine derivatives.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be influenced by the positions of the hydroxyl and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum would provide signals for each of the unique carbon atoms in the molecule, including the carbon of the trifluoromethyl group, which would likely appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds and would be expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift would be characteristic of a trifluoromethyl group attached to a pyridine ring.
-
Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretch of the hydroxyl group, as well as absorptions corresponding to the C-F bonds of the trifluoromethyl group and the vibrations of the pyridine ring.
Conclusion
5-(Trifluoromethyl)pyridin-3-ol is a valuable and specialized chemical intermediate with a significant role in the development of novel pharmaceuticals, particularly in the area of cardiovascular disease. While detailed experimental data and a specific synthesis protocol are not widely published, this guide provides a comprehensive summary of its known properties and its importance in medicinal chemistry. Further research to establish robust, scalable synthetic routes and to fully characterize this compound would be of great benefit to the scientific community.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. 5-(trifluoromethyl)pyridin-3-ol | 186593-14-6 [sigmaaldrich.com]
- 3. 3-Hydroxy-5-(trifluoromethyl)pyridine AldrichCPR 186593-14-6 [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. 5-(TRIFLUOROMETHYL)PYRIDIN-3-OL | 186593-14-6 [chemicalbook.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
